N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide
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Overview
Scientific Research Applications
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Activities
Research has focused on synthesizing novel compounds derived from visnaginone and khellinone, leading to the creation of heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have been evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showing significant potential in these areas. The study highlights the synthesis process and the bioactivity of these compounds, indicating their relevance in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Activity Against Cancer Cell Lines
Another study involved the design, synthesis, and evaluation of a compound for its crystal structure and antiproliferative activity against various human cancer cell lines. This research demonstrates the compound's promising anticancer activity, providing a foundation for further investigation into its mechanism of action and potential therapeutic applications (Huang et al., 2020).
Antibacterial and Antifungal Activities
A series of novel benzothiazole pyrimidine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. This study found that certain compounds exhibited superior efficacy compared to standard drugs, suggesting their potential as new antimicrobial agents. The research provides detailed insights into the synthesis process and the bioactivity profiles of these compounds (Maddila et al., 2016).
Development of Radioligands for Brain Imaging
The design and synthesis of novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain were explored. These studies aimed to develop specific ligands that could assist in understanding the role of mGluR1 in neurological disorders, providing a tool for non-invasive imaging of brain receptors (Fujinaga et al., 2012).
Exploration of Novel Synthetic Pathways
Research has also delved into novel synthetic pathways for creating fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides. This work highlights the versatility and potential of these synthetic routes in producing compounds with possible therapeutic value, demonstrating the chemical transformations and structural analyses involved (Janardhan et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are designed based on the activity of indoles against cancer cells .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are key mechanisms in the action of many anticancer agents .
Result of Action
Similar compounds have been found to exhibit good selectivity between cancer cells and normal cells . This suggests that the compound may have a preferential cytotoxic effect on cancer cells.
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5/c1-26-15-5-3-13(21)7-14(15)20(25)24-18-8-19(23-10-22-18)27-9-12-2-4-16-17(6-12)29-11-28-16/h2-8,10H,9,11H2,1H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFWTKQVNGOKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NC=N2)OCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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